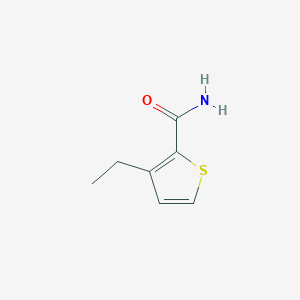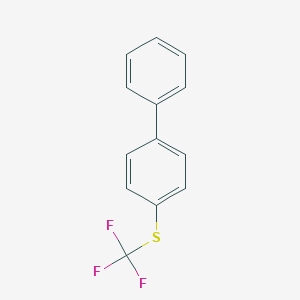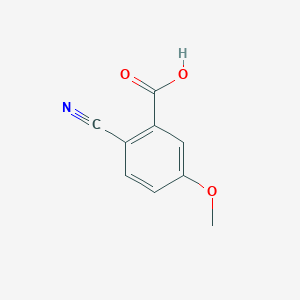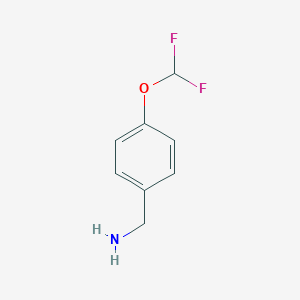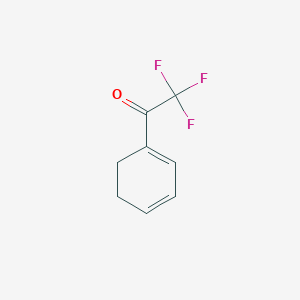
1-Cyclohexa-1,3-dien-1-yl-2,2,2-trifluoroethanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Cyclohexa-1,3-dien-1-yl-2,2,2-trifluoroethanone, also known as CF3COCHC6H7, is a versatile organic compound that has gained significant attention in the field of organic chemistry due to its unique chemical and physical properties. This compound is widely used in scientific research applications, particularly in the synthesis of various organic compounds, as well as in the development of new drugs and pharmaceuticals.
Mécanisme D'action
The mechanism of action of 1-Cyclohexa-1,3-dien-1-yl-2,2,2-trifluoroethanone is not well understood. However, it is believed to act as a reactive intermediate in various chemical reactions, particularly in the synthesis of organic compounds.
Biochemical and Physiological Effects:
There is limited information available on the biochemical and physiological effects of 1-Cyclohexa-1,3-dien-1-yl-2,2,2-trifluoroethanone. However, it is not known to have any significant toxic effects on living organisms.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using 1-Cyclohexa-1,3-dien-1-yl-2,2,2-trifluoroethanone in lab experiments is its versatility. This compound can be used as a starting material in the synthesis of various organic compounds, making it an essential tool in the field of organic chemistry. However, one of the main limitations of this compound is its high reactivity, which can make it difficult to handle in certain laboratory conditions.
Orientations Futures
There are several future directions for the use of 1-Cyclohexa-1,3-dien-1-yl-2,2,2-trifluoroethanone in scientific research. One potential area of future research is the development of new synthetic methods for the production of this compound. Another area of future research is the use of this compound in the synthesis of new pharmaceuticals and other organic compounds. Additionally, further studies are needed to understand the mechanism of action of this compound and its potential applications in various fields of science.
Méthodes De Synthèse
The synthesis of 1-Cyclohexa-1,3-dien-1-yl-2,2,2-trifluoroethanone can be achieved through various methods, including the reaction of 1,3-cyclohexadiene with trifluoroacetyl chloride in the presence of a catalyst such as aluminum chloride. Another method involves the reaction of cyclohexanone with trifluoroacetic anhydride in the presence of a strong base such as sodium hydride.
Applications De Recherche Scientifique
1-Cyclohexa-1,3-dien-1-yl-2,2,2-trifluoroethanone has been extensively used in scientific research applications, particularly in the synthesis of various organic compounds. This compound is widely used as a starting material in the synthesis of various pharmaceuticals, including anti-inflammatory drugs, antiviral agents, and anticancer drugs.
Propriétés
Numéro CAS |
161096-44-2 |
|---|---|
Nom du produit |
1-Cyclohexa-1,3-dien-1-yl-2,2,2-trifluoroethanone |
Formule moléculaire |
C8H7F3O |
Poids moléculaire |
176.14 g/mol |
Nom IUPAC |
1-cyclohexa-1,3-dien-1-yl-2,2,2-trifluoroethanone |
InChI |
InChI=1S/C8H7F3O/c9-8(10,11)7(12)6-4-2-1-3-5-6/h1-2,4H,3,5H2 |
Clé InChI |
TVPMHAWGCQPQSI-UHFFFAOYSA-N |
SMILES |
C1CC(=CC=C1)C(=O)C(F)(F)F |
SMILES canonique |
C1CC(=CC=C1)C(=O)C(F)(F)F |
Synonymes |
Ethanone, 1-(1,3-cyclohexadien-1-yl)-2,2,2-trifluoro- (9CI) |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




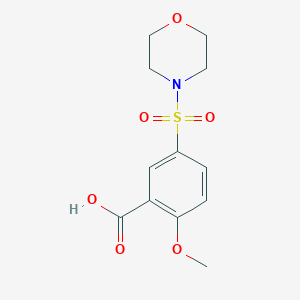
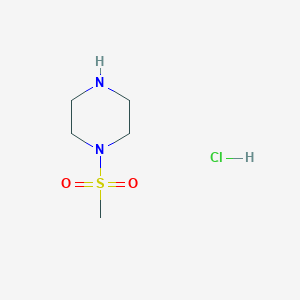
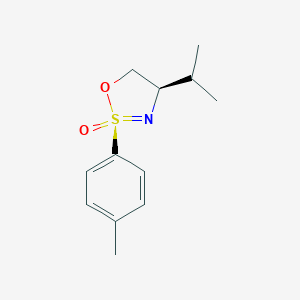
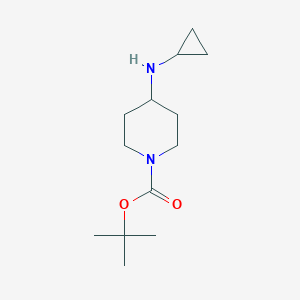
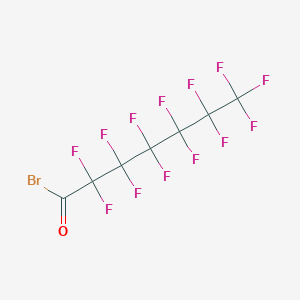

![N-[(3s)-2-Oxotetrahydrofuran-3-Yl]decanamide](/img/structure/B61074.png)
